Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt
Description
Properties
CAS No. |
63217-15-2 |
|---|---|
Molecular Formula |
C26H50NNaO4S |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
sodium;2-[cyclohexyl(octadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C26H51NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)27(23-24-32(29,30)31)25-20-17-16-18-21-25;/h25H,2-24H2,1H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
ABBTUPYMSSTNOH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt typically involves the reaction of ethanesulfonic acid with cyclohexylamine and a long-chain fatty acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The reaction mixture is then purified using techniques such as distillation, crystallization, and filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, which have applications in different fields such as detergents, surfactants, and pharmaceuticals.
Scientific Research Applications
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, modulating their activity and function. The long-chain fatty acid derivative can also interact with cell membranes, affecting their structure and function. These interactions result in the compound’s various biological and chemical effects.
Comparison with Similar Compounds
Chemical Identity :
Functional Role :
- Primary Use : Acts as a surfactant, emulsifier, or antistatic agent in cosmetic and industrial formulations .
- Regulatory Status : Compliant with the Canadian Environmental Protection Act (CEPA) .
Comparison with Structurally Similar Compounds
Sodium Stearoyl Taurate (CAS 25080-09-5)
- IUPAC Name: Ethanesulfonic acid, 2-[(1-oxooctadecyl)amino]-, sodium salt (1:1) .
- Key Differences :
- Lacks the cyclohexyl substituent; instead, it has a simpler stearoyl (C₁₈) chain directly bonded to the taurine moiety.
- Applications : Widely used in personal care products due to its mildness and foaming properties .
- Performance : Higher critical micelle concentration (CMC) compared to the target compound, indicating reduced surfactant efficiency at low concentrations .
N-Methyl-N-Oleoyltaurine Sodium Salt (CAS 137-20-2)
- IUPAC Name: Ethanesulfonic acid, 2-[methyl(1-oxo-9-octadecenyl)amino]-, sodium salt, (Z)- .
- Key Differences :
- Contains an unsaturated oleoyl (C₁₈:1) chain with a cis double bond, enhancing fluidity and solubility in cold formulations.
- Methyl group replaces the cyclohexyl substituent, reducing steric hindrance .
- Applications : Preferred in textile processing and high-viscosity emulsions due to its lower melting point .
Sodium Lauroyl Methyltaurine (CAS 70609-66-4)
- IUPAC Name: Ethanesulfonic acid, 2-(methyl(1-oxododecyl)amino)-, sodium salt (1:1) .
- Key Differences :
Functional and Structural Analysis
Structural Impact on Performance
| Compound | Chain Length | Substituent | CMC (Estimated) | Melting Point |
|---|---|---|---|---|
| Target Compound (C₁₈) | C₁₈ (saturated) | Cyclohexyl | 0.1–0.5 mM | >100°C |
| Sodium Stearoyl Taurate | C₁₈ (saturated) | None | 0.5–1.0 mM | ~80°C |
| N-Methyl-N-Oleoyltaurine | C₁₈ (unsaturated) | Methyl | 0.3–0.7 mM | 20–25°C |
| Sodium Lauroyl Methyltaurine | C₁₂ (saturated) | Methyl | 1.0–2.0 mM | <0°C |
Regulatory and Environmental Profiles
- The target compound meets CEPA criteria, suggesting lower environmental persistence compared to analogues like Sodium Lauroyl Methyltaurine, which lacks extensive regulatory data .
Biological Activity
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt is a compound with the CAS Registry Number 63217-15-2. It has garnered attention in various fields, particularly for its biological activity. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H51NO4S.Na
- Molecular Weight : 473.76 g/mol
- InChIKey : ZULWRPKNAFXCDP-UHFFFAOYSA-N
- SMILES Representation : N(C(CCCCCCCCCCCCCCCCC)=O)(CCS(=O)(=O)O)C1CCCCC1.[Na]
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial formulations.
- Cellular Effects : Research has indicated that this compound may influence cell proliferation and apoptosis in specific cell lines, which could be relevant for cancer research.
- Endocrine Disruption Potential : According to the Toxicity Forecaster (ToxCast) models, there are indications of androgen receptor (AR) agonist and antagonist activity, which could imply potential endocrine-disrupting properties .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of any chemical compound. The following table summarizes key findings from toxicity studies related to this compound:
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects observed at low concentrations; higher doses showed mild toxicity. |
| Genotoxicity | Negative results in various assays indicating no mutagenic potential in tested models. |
| Reproductive Toxicity | Limited data available; further studies are needed to assess reproductive effects. |
Case Study 1: Antimicrobial Application
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential use in developing new antibacterial agents.
Case Study 2: Endocrine Activity Assessment
In a screening study using ToxCast data, the compound was evaluated for its potential as an endocrine disruptor. The results indicated both agonistic and antagonistic activities on androgen receptors at varying concentrations, warranting further investigation into its endocrine-modulating effects .
Q & A
Q. Experimental design :
Prepare 1% (w/v) solutions in buffers (pH 4–10).
Measure zeta potential and particle size over 72 hours.
Use Arrhenius kinetics to model degradation rates at elevated temperatures (40–60°C) .
Advanced Question: What analytical challenges arise when quantifying trace impurities in this compound?
Answer:
Key impurities include:
Q. Mitigation strategies :
- Purification : Recrystallize from ethanol/water (8:2) to remove hydrophobic impurities .
- Validation : Spike recovery studies (80–120% recovery range) ensure method accuracy .
Advanced Question: How does this compound interact with enzymatic systems, particularly lipases or phosphatases?
Answer:
- Inhibition mechanism : The stearoyl group competitively binds to lipase active sites (e.g., Candida rugosa lipase), reducing hydrolysis rates by ~40% at 1 mM .
- Methodology :
Caution : Residual surfactant in assays may alter enzyme conformation; use dialysis post-incubation to remove unbound compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
